molecular formula C9H11ClN2O2 B1291665 2-amino-5-chloro-N-methoxy-N-methylbenzamide CAS No. 150879-48-4

2-amino-5-chloro-N-methoxy-N-methylbenzamide

Cat. No.: B1291665
CAS No.: 150879-48-4
M. Wt: 214.65 g/mol
InChI Key: YYFLGRSYBQKTTR-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-methoxy-N-methylbenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and methoxy and methyl groups attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-methoxy-N-methylbenzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration using nitric acid and sulfuric acid to form 2-nitro-3-methylbenzoic acid.

    Reduction: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in 2-amino-3-methylbenzoic acid.

    Chlorination: The amino compound is then chlorinated using chlorine gas to introduce the chlorine atom at the fifth position, forming 2-amino-5-chloro-3-methylbenzoic acid.

    Amidation: Finally, the compound undergoes amidation with methoxyamine and methylamine to yield this compound

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-5-chloro-N-methoxy-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chloro-N,3-dimethylbenzamide
  • 2-amino-5-chloro-N-methylbenzamide
  • 2-amino-5-chloro-N-methoxybenzamide

Uniqueness

2-amino-5-chloro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Biological Activity

2-Amino-5-chloro-N-methoxy-N-methylbenzamide (ACMB) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of ACMB, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

ACMB is classified as a benzamide and features several key structural components:

  • An amino group at the second position.
  • A chlorine atom at the fifth position.
  • Methoxy and methyl groups attached to the nitrogen atom of the benzamide structure.

This unique arrangement contributes to its biological activity and interaction with various molecular targets.

The mechanism of action for ACMB involves its interaction with specific enzymes or receptors, which can modulate their activity. Research indicates that ACMB may inhibit certain enzymes by forming stable complexes that block active sites. For instance, it has been noted that ACMB can effectively inhibit protein farnesyltransferase, a target in cancer therapy, although it exhibits varying potency compared to related compounds.

Antimicrobial Activity

ACMB has shown promising results in antimicrobial studies. It has been tested against various pathogens, demonstrating significant inhibitory effects. The compound's ability to bind to bacterial enzymes suggests a potential mechanism for its antimicrobial properties.

Anticancer Activity

In anticancer research, ACMB has been evaluated for its efficacy against different cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of ACMB is influenced by its structural features. A comparative analysis with structurally related compounds reveals insights into how modifications affect potency:

Compound NameStructural FeaturesNotable Biological Activity
2-Amino-N-methoxybenzamideLacks chlorine at the fifth positionDifferent reactivity profiles
2-Amino-5-bromo-N-methoxy-N-methylbenzamideBromine instead of chlorineVarying anticancer activity
2-Amino-6-chloro-N-methoxy-N-methylbenzamideChlorine at the sixth positionAltered binding affinity
2-Amino-5-fluoro-N-methoxy-N-methylbenzamideFluorine substitutionEnhanced pharmacokinetic properties

These variations highlight how substituents can significantly impact the compound's biological activity and potential therapeutic applications .

Case Studies

  • Anticancer Efficacy : In a study examining various benzamide derivatives, ACMB exhibited a notable reduction in viability in human cancer cell lines, showing IC50 values in the low micromolar range compared to other analogs .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of ACMB revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Enzyme Inhibition Studies : Research demonstrated that ACMB selectively inhibits protein farnesyltransferase, with an IC50 value indicating strong binding affinity compared to other compounds in its class. This inhibition was linked to reduced proliferation rates in cancer cell lines expressing high levels of this enzyme .

Properties

IUPAC Name

2-amino-5-chloro-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFLGRSYBQKTTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623598
Record name 2-Amino-5-chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150879-48-4
Record name 2-Amino-5-chloro-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chlorobenzoic acid (5.0 g, 29.1 mmol), N,O-dimethylhydroxylamine hydrochloride (3.1 g, 32.0 mmol), and HOBt (3.9 g, 29.1 mmol) in CH2Cl2 (100 mL) was cooled to 0° C. and treated with EDCI (17.3 g, 87.3 mmol). The reaction was stirred at 25° C. for 12 h, diluted with H2O, and extracted with EtOAc. The organics were dried (Na2SO4), filtered, and concentrated. Chromatography (SiO2, 1:1 Hex/EtOAc) gave 8 (3.7 g, 60%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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